![molecular formula C23H23NO2 B5539173 N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)

N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

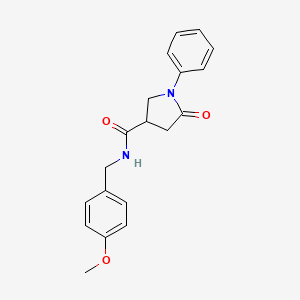

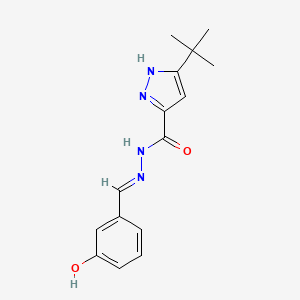

The synthesis of similar compounds often involves complex reactions and improvements in technical methods. For instance, Gong Fenga (2007) described the synthesis of a related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, through a series of steps including reduction, acetylation, ethylation, and condensation, achieving high yields and purity Gong Fenga (2007).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied. For example, B. Gowda et al. (2007) explored the conformation of the N-H bond in N-(3,4-Dimethylphenyl)acetamide and how it relates to the substituents in the aromatic ring B. Gowda et al. (2007).

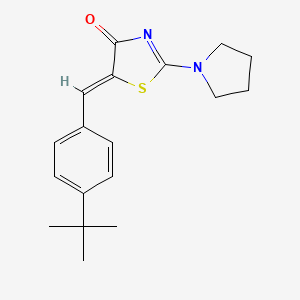

Chemical Reactions and Properties

The chemical reactions of such compounds can involve various interactions and transformations. Julia Bąkowicz and I. Turowska-Tyrk (2010) discussed the photochemical properties of related compounds, focusing on their conformation and intermolecular interactions Julia Bąkowicz and I. Turowska-Tyrk (2010).

Physical Properties Analysis

The physical properties of acetamide derivatives are often linked to their molecular structure. B. Gowda et al. (2009) noted the similarities in geometric parameters and the formation of infinite chains through hydrogen bonding in compounds like 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide B. Gowda et al. (2009).

Chemical Properties Analysis

The chemical properties of these compounds can be influenced by their molecular conformations. V. Arjunan et al. (2012) performed extensive spectroscopic investigations on similar compounds, revealing insights into their structural and chemical properties V. Arjunan et al. (2012).

Aplicaciones Científicas De Investigación

Structural Characteristics

Research has provided insight into the structural aspects of related compounds, highlighting their conformation and molecular interactions. For instance, studies on similar acetamide derivatives have elucidated crystal structures, demonstrating how molecular conformation influences their physical and chemical properties (Gowda, Svoboda, & Fuess, 2007). These insights can inform the development of new materials and compounds with tailored properties.

Cognitive Function Enhancement

Compounds similar to N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide have been studied for their potential to enhance cognitive functions. For example, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide has shown promising results in improving learning and memory in rat models, suggesting potential applications in addressing cognitive impairments (Sakurai et al., 1989).

Chemical Reactivity and Applications

The chemical reactivity of related acetamide derivatives has been explored for various applications, including the cleavage of phosphate triesters, indicating potential utility in degrading toxic organophosphates (Manfredi et al., 2016). Such studies highlight the broader applicability of these compounds in environmental remediation and chemical synthesis.

Antifungal and Antibacterial Agents

Derivatives of N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide have been identified as potential antifungal and antibacterial agents. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit fungicidal activity against Candida species, showcasing their potential in developing new antimicrobial treatments (Bardiot et al., 2015).

Environmental Analysis

Research has also focused on the detection and analysis of similar compounds in environmental samples, such as the analysis of herbicides and their degradates in natural water (Zimmerman, Schneider, & Thurman, 2002). This work is critical for monitoring environmental pollution and assessing the ecological impact of chemical use.

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-16-4-7-19(8-5-16)20-9-11-21(12-10-20)26-15-23(25)24-22-13-6-17(2)14-18(22)3/h4-14H,15H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBAFFARSUZVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)

![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)

![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)

![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)

![[2-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5539182.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)